7-Chlorohept-1-yne

Bifunctional Linker Click Chemistry Cross-Coupling

7-Chlorohept-1-yne (CAS 18804-36-9) is a linear, bifunctional organic compound belonging to the ω-halo-1-alkyne class, with the molecular formula C₇H₁₁Cl and a molecular weight of 130.61 g/mol. Its structure features a terminal alkyne (C≡CH) group at one end and a primary chloroalkane group at the other, separated by a five-carbon methylene spacer.

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
CAS No. 18804-36-9
Cat. No. B100950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorohept-1-yne
CAS18804-36-9
Synonyms7-chlorohept-1-yne
Molecular FormulaC7H11Cl
Molecular Weight130.61 g/mol
Structural Identifiers
SMILESC#CCCCCCCl
InChIInChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2
InChIKeyJHURUSBTPUNQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorohept-1-yne (CAS 18804-36-9): A Bifunctional ω-Halo-1-alkyne Building Block for Orthogonal Synthesis


7-Chlorohept-1-yne (CAS 18804-36-9) is a linear, bifunctional organic compound belonging to the ω-halo-1-alkyne class, with the molecular formula C₇H₁₁Cl and a molecular weight of 130.61 g/mol [1]. Its structure features a terminal alkyne (C≡CH) group at one end and a primary chloroalkane group at the other, separated by a five-carbon methylene spacer . This unique architecture confers two distinct and orthogonal reactive centers within a single molecule, a feature that fundamentally distinguishes it from simpler terminal alkynes or alkyl halides .

Why 7-Chlorohept-1-yne Cannot Be Replaced by Generic Terminal Alkynes or Alkyl Halides


Generic substitution with simple terminal alkynes (e.g., hept-1-yne) or alkyl chlorides (e.g., 1-chloroheptane) fails because each lacks the full bifunctional capability required for key applications. Hept-1-yne cannot undergo nucleophilic substitution at the ω-position, while 1-chloroheptane lacks the alkyne handle necessary for critical coupling reactions like Sonogashira or CuAAC click chemistry [1]. Furthermore, substitution with other ω-halo-1-alkynes (e.g., 7-bromo- or 7-iodohept-1-yne) introduces significant changes in reactivity, stability, and cost, which can derail precise synthetic sequences or lead to unwanted side reactions . The specific balance of reactivity and stability in 7-chlorohept-1-yne is often the optimal choice for controlled, stepwise molecular construction.

Quantitative Differentiation of 7-Chlorohept-1-yne Against Close Analogs


Bifunctional Architecture Enables Orthogonal Reactivity Lacking in Hept-1-yne and 1-Chloroheptane

7-Chlorohept-1-yne uniquely combines a terminal alkyne and a primary alkyl chloride in a single linear chain . This bifunctionality is absent in its closest monofunctional analogs: hept-1-yne (CAS 628-71-7) lacks the chloro group for nucleophilic substitution, and 1-chloroheptane (CAS 629-06-1) lacks the alkyne for cross-coupling or click chemistry [1]. This structural difference translates into a functional count of two orthogonal reaction handles versus one, enabling stepwise, site-selective transformations that are impossible with either analog alone [2].

Bifunctional Linker Click Chemistry Cross-Coupling

Balanced Alkyl Halide Leaving Group Ability Compared to Bromo and Iodo Analogs

The primary chloride in 7-chlorohept-1-yne offers an intermediate leaving group ability crucial for controlled reactivity. While direct kinetic data for this specific compound is unavailable in the open literature, established principles of nucleophilic substitution predict that the chloride (Cl) is less reactive than the bromide (Br) in 7-bromohept-1-yne (CAS 81216-14-0) and the iodide (I) in 7-iodohept-1-yne (CAS 87462-66-6) . This lower reactivity minimizes premature or unwanted nucleophilic substitution during other transformations (e.g., alkyne deprotonation or metalation), thereby improving synthetic sequence fidelity and reducing byproduct formation .

Nucleophilic Substitution Reactivity Tuning Synthetic Efficiency

Physical Property Advantages for Purification and Handling

7-Chlorohept-1-yne exhibits a boiling point of 164.8±23.0 °C at 760 mmHg , significantly higher than the non-halogenated analog hept-1-yne (99.7±3.0 °C at 760 mmHg) . This 65.1 °C difference translates to a reduced volatility and a higher flash point (49.2 °C) , making 7-chlorohept-1-yne less prone to evaporative loss during synthesis and easier to handle at elevated temperatures compared to hept-1-yne, which has a flash point of -28 °C [1]. This property is a direct consequence of the higher molecular weight and polarizability conferred by the chlorine atom.

Boiling Point Purification Process Chemistry

High Synthetic Yield in Established Protocols

A published synthetic procedure for 7-chlorohept-1-yne reports an 83% yield (1.3 g, 9.95 mmol) from a 10 mL scale reaction . This high yield is a key performance indicator for procurement, as it demonstrates that the compound can be reliably synthesized in good quantity from readily available starting materials (6-heptyn-1-ol and thionyl chloride) . While not a direct comparator to other specific haloalkynes, this yield is high for an aliphatic chloride synthesis and suggests a robust and scalable process, reducing the risk of supply chain interruptions for researchers who require the compound in quantity.

Synthesis Yield Reproducibility

Optimal Application Scenarios for 7-Chlorohept-1-yne in Research and Industrial Synthesis


PROTAC (Proteolysis Targeting Chimera) Linker Synthesis

7-Chlorohept-1-yne's bifunctionality makes it an ideal building block for PROTAC linkers, which require sequential conjugation of two distinct ligands [1]. The terminal alkyne can be used for CuAAC click chemistry to attach a target protein ligand, while the primary chloride can subsequently undergo nucleophilic substitution to attach an E3 ligase ligand. The controlled reactivity of the chloride minimizes undesired side reactions during the click step, a significant advantage over the more reactive bromo or iodo analogs .

Precision Polymer and Materials Synthesis

In polymer chemistry, 7-chlorohept-1-yne can serve as a monomer or chain extender, introducing a pendant alkyne group onto a polymer backbone through the chloro handle [1]. The pendant alkyne can then be used for post-polymerization functionalization via click chemistry to tune material properties . The higher boiling point of 7-chlorohept-1-yne compared to hept-1-yne is advantageous in polymerization reactions, reducing monomer volatility and ensuring more accurate stoichiometry, which is critical for achieving targeted molecular weights and low dispersity.

Multi-step Synthesis of Complex Natural Products and Pharmaceuticals

The orthogonal reactivity of 7-chlorohept-1-yne allows for the iterative construction of complex carbon skeletons. For instance, the alkyne can be deprotonated and alkylated, or used in a Sonogashira coupling to install an aryl group [1]. The pendant chloro group remains intact during these steps and can be later converted to an amine, alcohol, or other functional group . This stepwise approach, enabled by the compound's balanced reactivity, is invaluable for assembling molecules with multiple functional groups without resorting to extensive protecting group strategies.

Technical Documentation Hub

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